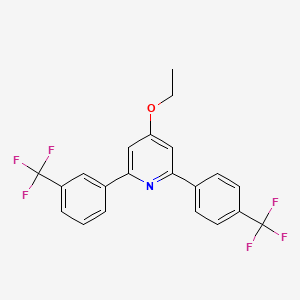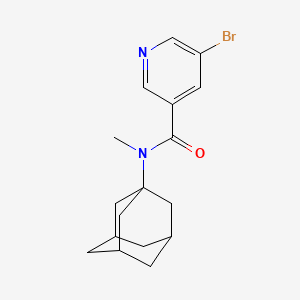![molecular formula C27H42N2O B14292680 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine CAS No. 122957-75-9](/img/structure/B14292680.png)
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 6-methyloctyloxy group and a 4-octylphenyl group.
Preparation Methods
The synthesis of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the starting materials: The synthesis begins with the preparation of the appropriate boronic acid or ester and the halogenated pyrimidine derivative.
Coupling reaction: The boronic acid or ester is then coupled with the halogenated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles like amines or thiols replace existing substituents on the pyrimidine ring.
Coupling reactions: As mentioned earlier, the compound can participate in coupling reactions like Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Scientific Research Applications
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its pyrimidine core is a common scaffold in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials, such as liquid crystals for display technologies or organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The presence of the 6-methyloctyloxy and 4-octylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylpyrimidine: This compound has a simpler structure with only a phenyl group attached to the pyrimidine ring. It lacks the additional alkyl and alkoxy substituents, making it less versatile in terms of chemical reactivity and applications.
5-(Alkoxy)pyrimidines: These compounds have alkoxy groups attached to the pyrimidine ring but may not have the additional phenyl or alkyl substituents. They can be used in similar applications but may have different physical and chemical properties.
4-Alkylphenylpyrimidines: These compounds have alkyl groups attached to the phenyl ring, similar to this compound. the absence of the alkoxy group on the pyrimidine ring can affect their reactivity and binding properties.
The uniqueness of this compound lies in its combination of alkyl, alkoxy, and phenyl substituents, which provide a balance of hydrophobicity, electronic properties, and steric effects, making it a valuable compound for various applications.
Properties
CAS No. |
122957-75-9 |
|---|---|
Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
5-(6-methyloctoxy)-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-4-6-7-8-9-12-15-24-16-18-25(19-17-24)27-28-21-26(22-29-27)30-20-13-10-11-14-23(3)5-2/h16-19,21-23H,4-15,20H2,1-3H3 |
InChI Key |
KVJSKATUBOKOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
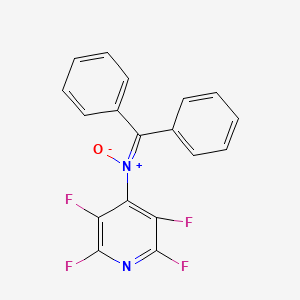
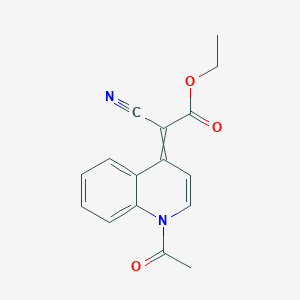
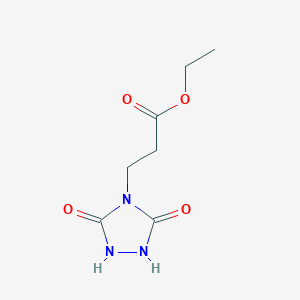
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
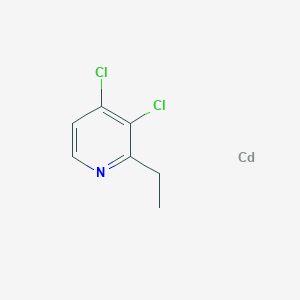
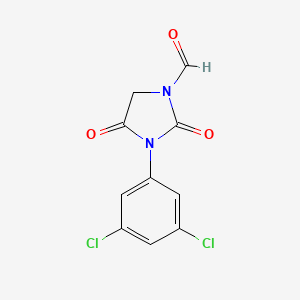
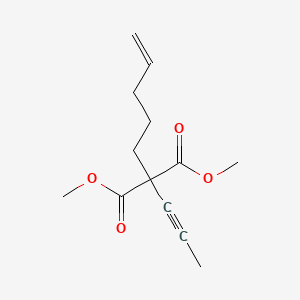

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
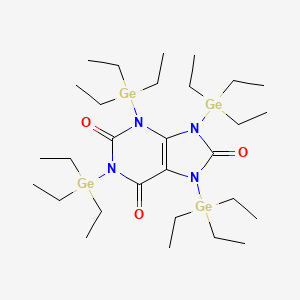
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
